h_81_Zeranol
Description
Zeranol (α-zearalanol) is a non-steroidal estrogenic mycotoxin derivative, primarily used as a growth promoter in livestock and studied for its endocrine-disrupting properties . Structurally, it is a reduced derivative of zearalenone, a Fusarium mycotoxin, with modifications enhancing its estrogenic potency. Zeranol binds to estrogen receptors (ERα and ERβ) with higher affinity than zearalenone, activating genomic pathways that influence cell proliferation and hormone-sensitive tissues . Acute toxicity studies in rats indicate a high LD₅₀ (>5,000 mg/kg), suggesting low immediate toxicity, but chronic exposure risks, particularly endocrine disruption, are under scrutiny .
Properties
Molecular Formula |
C18H26O5 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1 |
InChI Key |
DWTTZBARDOXEAM-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@H]1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zeranol is synthesized from zearalenone through a series of chemical reactions. The primary synthetic route involves the reduction of zearalenone to α-zearalenol, followed by further reduction to α-zearalanol (zeranol) . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, zeranol is produced through large-scale fermentation processes using Fusarium species that naturally produce zearalenone . The zearalenone is then extracted and purified before undergoing chemical reduction to produce zeranol . This method ensures a consistent and high-yield production of zeranol for use in livestock growth promotion .
Chemical Reactions Analysis
Types of Reactions
Zeranol undergoes various chemical reactions, including:
Oxidation: Zeranol can be oxidized to form zearalanone, a related compound with similar estrogenic properties.
Reduction: As mentioned earlier, zeranol is produced through the reduction of zearalenone.
Substitution: Zeranol can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Zearalanone.
Reduction: α-zearalenol and α-zearalanol (zeranol).
Substitution: Various substituted derivatives of zeranol.
Scientific Research Applications
Zeranol has a wide range of scientific research applications, including:
Mechanism of Action
Zeranol exerts its effects by binding to estrogen receptors in target cells, mimicking the action of natural estrogens such as estradiol . This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent cellular responses . Zeranol’s molecular targets include estrogen receptor alpha and sex hormone-binding globulin . The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparison with Similar Compounds
Structural Insights :
- Zeranol and α-zearalanol share a fully reduced lactone ring, enhancing receptor binding stability compared to zearalenone’s oxidized structure .
- β-Zearalenol’s unsaturated lactone increases estrogenic activity due to improved ERα binding kinetics .
Toxicological and Pharmacokinetic Profiles
Acute and Chronic Toxicity
- Zeranol: Low acute toxicity (LD₅₀ >5,000 mg/kg in rats) but implicated in hormone-sensitive cancers at chronic low doses .
- Zearalenone: Higher cytotoxicity (IC₅₀ ~50 µM in breast cells) due to oxidative stress induction; linked to breast cancer in epidemiological studies (OR = 1.8, 95% CI: 1.1–2.9 in Tunisian case-control studies) .
Metabolic Pathways
- Zeranol is metabolized to α-zearalanol and glucuronide conjugates, reducing its systemic estrogenic activity .
- Zearalenone is hepatically converted to α/β-zearalenol, with β-zearalenol exhibiting prolonged half-life (t₁/₂ = 24–48 hrs) in mammals .
Regulatory and Environmental Impact
| Parameter | Zeranol | Zearalenone | β-Zearalenol |
|---|---|---|---|
| Regulatory Status | Permitted in China (restricted use) | Banned in EU animal feed | No explicit regulations |
| Environmental Persistence | Low (degradates in 7–14 days) | High (soil half-life >60 days) | Moderate (30–45 days) |
| Detection in Food | Rare (regulated) | Common (cereals, milk) | Occasional (meat byproducts) |
Key Findings :
- Zeranol’s regulated use contrasts with zearalenone’s pervasive contamination in food chains, necessitating stringent monitoring .
- β-Zearalenol’s stability in fatty tissues raises concerns about long-term dietary exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
